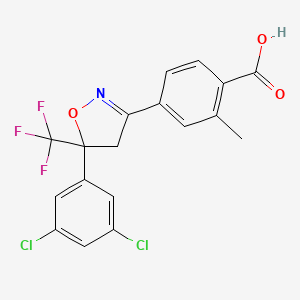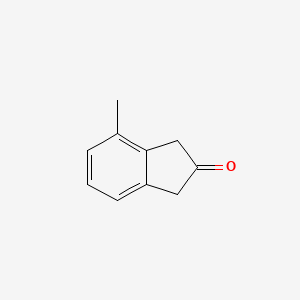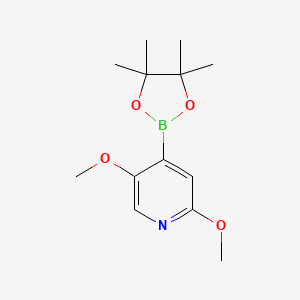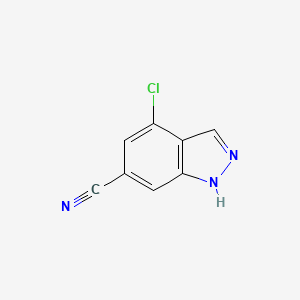
5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The indole core structure is a significant scaffold in medicinal chemistry due to its presence in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which can be achieved using carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
化学反応の分析
Types of Reactions:
Substitution Reactions: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, due to the electron-rich nature of the indole core.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the functional groups attached to the indole ring.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products:
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Introduction of various substituents on the indole ring.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The indole scaffold is a key structure in many drugs, and derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry:
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid depends on its specific application and the biological target. In general, the indole core can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. The Boc protecting group can be removed to expose the active amine, which can then participate in further biochemical reactions.
類似化合物との比較
5-Amino-3-methyl-1H-indole-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxylic acid: Similar structure but without the methyl group at the 3-position.
Uniqueness: The presence of the Boc protecting group in 5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid provides stability during synthetic processes, allowing for selective reactions at other functional groups. The methyl group at the 3-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable intermediate in the synthesis of complex molecules.
特性
IUPAC Name |
3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-8-10-7-9(16-14(20)21-15(2,3)4)5-6-11(10)17-12(8)13(18)19/h5-7,17H,1-4H3,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAOGLAAPSMDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzo[c]isothiazol-4-ylboronic acid](/img/structure/B8268471.png)








